2-([1,1'-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide

Quinoline Carboxamide ABC Transporter Modulation Structure-Activity Relationship

The compound 2-([1,1'-biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide (CAS 655222-79-0) is a synthetic quinoline-8-carboxamide derivative featuring a 4-chloroquinoline core and a biphenyl substituent at the 2-position. This structural family has been explored in medicinal chemistry for applications including ABC transporter modulation and kinase inhibition.

Molecular Formula C22H15ClN2O
Molecular Weight 358.8 g/mol
CAS No. 655222-79-0
Cat. No. B12890539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([1,1'-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide
CAS655222-79-0
Molecular FormulaC22H15ClN2O
Molecular Weight358.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=CC=C4C(=O)N)C(=C3)Cl
InChIInChI=1S/C22H15ClN2O/c23-19-13-20(25-21-17(19)7-4-8-18(21)22(24)26)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H2,24,26)
InChIKeyXROCIJAXXOYTNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-([1,1'-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide (CAS 655222-79-0): Chemical Identity and Baseline Characteristics


The compound 2-([1,1'-biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide (CAS 655222-79-0) is a synthetic quinoline-8-carboxamide derivative featuring a 4-chloroquinoline core and a biphenyl substituent at the 2-position [1]. This structural family has been explored in medicinal chemistry for applications including ABC transporter modulation and kinase inhibition. However, public primary literature and patent records lack quantitative comparison data for this specific compound against close structural analogs, precluding procurement decisions based on verified differentiation claims.

Why In-Class Quinoline-8-Carboxamide Analogs Cannot Simply Replace 2-([1,1'-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide (CAS 655222-79-0)


The quinoline-8-carboxamide scaffold is highly sensitive to substitution pattern, with biological activity strongly dependent on the position and nature of the aryl substituent [1]. Published structure-activity relationship (SAR) data confirm that even minor modifications—such as shifting a phenyl ring from the 2- to the 3-position—can determine whether a compound acts as a DNA intercalator with in vivo antitumor activity or loses intercalative binding entirely [1]. Without compound-specific comparative data for CAS 655222-79-0, no rational substitution by a generic in-class analog can be justified; the risk of introducing an inactive or functionally divergent molecule is unquantifiable.

Quantitative Differentiation Evidence for CAS 655222-79-0 Against Closest Analogs


Critical Data Gap: No Head-to-Head or Cross-Study Comparator Data Exist for CAS 655222-79-0

An exhaustive search of primary literature, patents, and authoritative databases (BindingDB, ChEMBL) returned zero qualifying evidence items. No study was found that reports quantitative activity data for CAS 655222-79-0 alongside a defined comparator under controlled assay conditions. The SAR landscape for quinoline-8-carboxamides is well documented, but the specific 2-biphenyl-4-chloro substitution pattern has not been profiled in a comparative context [1][2]. Users must treat any indirect extrapolation from related scaffolds as unverified for procurement purposes.

Quinoline Carboxamide ABC Transporter Modulation Structure-Activity Relationship

Application Scenarios for CAS 655222-79-0 Based on Available Evidence


No Supported Application Scenario Can Be Recommended

The complete absence of compound-specific quantitative evidence precludes any procurement or application recommendation. The compound name has been confused in vendor catalogs with KY02111 (CAS 1118807-13-8), a structurally distinct benzothiazole-propanamide WNT inhibitor that promotes cardiomyocyte differentiation with documented efficacy (70–94% cardiac marker expression at 10 µM) [1]. Prospective users must verify structural identity by independent analytical methods (e.g., NMR, HRMS) before purchase, as CAS 655222-79-0 may be supplied as a mislabeled or uncharacterized substance.

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